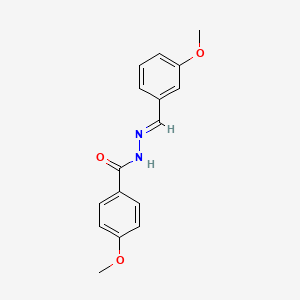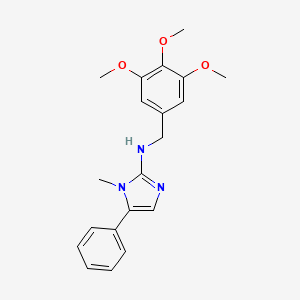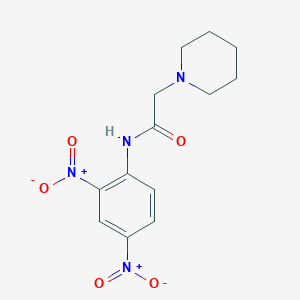
4-methoxy-N'-(3-methoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.318 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical and biological properties. It is characterized by the presence of methoxy groups on both the benzene rings and a hydrazone linkage, which contributes to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-methoxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-N’-(4-methylbenzylidene)benzohydrazide: Similar structure but with a methyl group instead of a methoxy group.
4-benzyloxy-3-methoxybenzaldehyde: Similar structure but with a benzyloxy group instead of a methoxy group.
N-(4-methoxybenzylidene)aniline: Similar structure but with an aniline group instead of a hydrazide group
Uniqueness
4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide is unique due to the presence of methoxy groups on both benzene rings and the hydrazone linkage. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
303065-75-0 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
4-methoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-6-13(7-9-14)16(19)18-17-11-12-4-3-5-15(10-12)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+ |
Clé InChI |
FUPRCIAXZXCDEG-GZTJUZNOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11564629.png)
![1-(4-bromophenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11564630.png)
![N-(4-methoxyphenyl)-3-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B11564631.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11564632.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11564635.png)
![N,N-diethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11564636.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11564638.png)


![2-(4-tert-butyl-2-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11564643.png)


![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11564663.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564666.png)
